molecular formula C17H15FN2O B3027690 THK-523 CAS No. 1354653-91-0

THK-523

Cat. No.: B3027690
CAS No.: 1354653-91-0
M. Wt: 282.31 g/mol
InChI Key: ZGJOXECWZKCGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THK-523 is a compound known for its high affinity and selectivity for tau pathology, both in vitro and in vivo. It is a potent tau imaging radiotracer used in positron emission tomography (PET) for Alzheimer’s disease. The compound effectively penetrates the blood-brain barrier and demonstrates increased retention in the brains of tau transgenic mice .

Preparation Methods

Chemical Reactions Analysis

THK-523 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the compound’s structure and properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to alter its chemical behavior.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

THK-523 has a wide range of scientific research applications, including:

Mechanism of Action

THK-523 exerts its effects by binding selectively to tau protein deposits in the brain. The compound’s molecular targets include tau fibrils, which are a hallmark of Alzheimer’s disease. The binding of this compound to tau fibrils allows for the visualization of tau pathology using PET imaging. This mechanism helps in identifying and quantifying tau deposits in the brain, providing valuable insights into the progression of Alzheimer’s disease .

Comparison with Similar Compounds

THK-523 is unique in its high affinity and selectivity for tau pathology compared to other amyloid imaging agents. Similar compounds include:

    PiB: Shows higher affinity for amyloid-β plaques.

    BF-227: Also targets amyloid-β plaques but with different binding characteristics.

    FDDNP: Binds to both amyloid-β and tau fibrils but with lower selectivity for tau compared to this compound.

The uniqueness of this compound lies in its ability to selectively bind to tau fibrils, making it a valuable tool for studying tau pathology in Alzheimer’s disease .

Properties

IUPAC Name

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJOXECWZKCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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